molecular formula C13H15BrO2 B3039867 (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one CAS No. 1375008-15-3

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one

Cat. No.: B3039867
CAS No.: 1375008-15-3
M. Wt: 283.16
InChI Key: MMLSBXAJSOZHPX-VQHVLOKHSA-N
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Description

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on the phenyl ring and a butoxy group on the prop-2-en-1-one moiety.

Preparation Methods

The synthesis of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one typically involves an aldol condensation reaction. This reaction is carried out between 3-bromoacetophenone and butyraldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression .

Comparison with Similar Compounds

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one can be compared with other similar compounds, such as:

    (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one: This compound has a similar structure but with an isopropyl group instead of a butoxy group. It exhibits different physical and chemical properties due to the variation in substituents.

    (E)-3-(2-bromophenyl)acrylaldehyde: This compound has an aldehyde group instead of a ketone group, leading to different reactivity and applications.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSBXAJSOZHPX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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